molecular formula C25H33N3O4 B2576096 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate CAS No. 876944-11-5

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate

Cat. No. B2576096
CAS RN: 876944-11-5
M. Wt: 439.556
InChI Key: QNOXQNGOHRFUNY-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate, commonly known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. CX546 has been extensively studied for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

Mechanism of Action

CX546 acts as a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor in response to glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, learning, and memory. By enhancing the activity of the AMPA receptor, CX546 can improve synaptic plasticity and enhance cognitive function and memory.
Biochemical and Physiological Effects:
CX546 has been shown to have a number of biochemical and physiological effects. It can enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It can also increase the release of acetylcholine, a neurotransmitter involved in attention and memory. CX546 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CX546 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which means it can be used to study the role of the AMPA receptor in various physiological and pathological conditions. However, one limitation is that it can have off-target effects and may interact with other receptors and signaling pathways, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on CX546. One direction is to study its potential use in treating other cognitive disorders and neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective positive allosteric modulators of the AMPA receptor that have fewer off-target effects. Finally, research could focus on the development of CX546 analogs that have improved pharmacokinetic properties and can be used in clinical trials.

Synthesis Methods

CX546 can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The first step involves the reaction of N-cyclohexyl-N-methylglycine with benzoyl chloride to form N-benzoyl-N-cyclohexyl-N-methylglycine. This intermediate is then reacted with cyanogen bromide to form N-benzoyl-N-cyclohexyl-N-methylglycine cyanide. The final step involves the reaction of N-benzoyl-N-cyclohexyl-N-methylglycine cyanide with ethyl chloroformate to form CX546.

Scientific Research Applications

CX546 has been extensively studied for its potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. CX546 has also been studied for its potential use in treating drug addiction and depression.

properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[cyclohexyl(methyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-18(22(29)27-25(17-26)15-9-4-10-16-25)32-24(31)21-14-8-7-13-20(21)23(30)28(2)19-11-5-3-6-12-19/h7-8,13-14,18-19H,3-6,9-12,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXQNGOHRFUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2C(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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